molecular formula C12H17NO2 B12998753 Ethyl 2-(tert-butyl)isonicotinate

Ethyl 2-(tert-butyl)isonicotinate

Cat. No.: B12998753
M. Wt: 207.27 g/mol
InChI Key: RWWVIBRGMHHWND-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyl)isonicotinate is an organic compound with the molecular formula C12H17NO2 It is a derivative of isonicotinic acid, where the carboxyl group is esterified with ethyl and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(tert-butyl)isonicotinate can be synthesized through the esterification of isonicotinic acid with ethyl alcohol and tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-(tert-butyl)isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(tert-butyl)isonicotinate exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release isonicotinic acid, which may interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl isonicotinate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    tert-Butyl isonicotinate: Lacks the ethyl group, affecting its solubility and reactivity.

    Methyl 2-(tert-butyl)isonicotinate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the presence of both ethyl and tert-butyl groups, which confer distinct steric and electronic characteristics

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-tert-butylpyridine-4-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-15-11(14)9-6-7-13-10(8-9)12(2,3)4/h6-8H,5H2,1-4H3

InChI Key

RWWVIBRGMHHWND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(C)(C)C

Origin of Product

United States

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